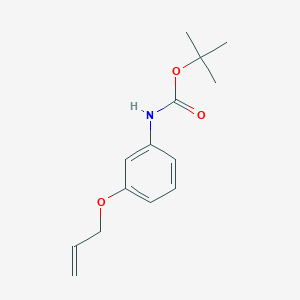![molecular formula C18H18N2O4 B250465 Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate, commonly known as MPB, is a synthetic compound used in scientific research. MPB is a member of the carbamate family and is structurally similar to the local anesthetic procaine. MPB has been found to have potential applications in a variety of fields, including neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of MPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. MPB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, MPB has also been shown to have anti-inflammatory properties. MPB has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPB in scientific research is that it is a synthetic compound, which means that it can be easily produced in large quantities. MPB is also stable and has a long shelf life, which makes it ideal for use in lab experiments. One limitation of using MPB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on MPB. One area of research is in the development of new drugs based on the structure of MPB. Another area of research is in the study of the mechanism of action of MPB, which could lead to a better understanding of its potential uses in the treatment of various diseases. Additionally, research could be done to explore the potential use of MPB in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
MPB can be synthesized using a multistep process that involves the reaction of 4-aminobenzoic acid with propanoyl chloride to form 4-propanoylamino benzoic acid. This is then reacted with 3-aminophenyl carbamate to form MPB.
Aplicaciones Científicas De Investigación
MPB has been found to have a variety of potential applications in scientific research. One area of research where MPB has been studied is in the field of neuroscience. MPB has been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C18H18N2O4 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
methyl 4-[[3-(propanoylamino)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-3-16(21)19-14-5-4-6-15(11-14)20-17(22)12-7-9-13(10-8-12)18(23)24-2/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
DVSMHXLMOYMUHJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)

![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)